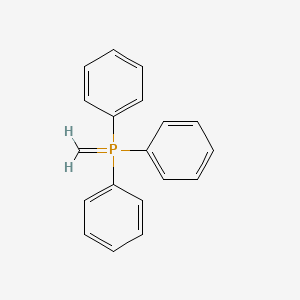

Methylenetriphenylphosphorane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylenetriphenylphosphorane is an organophosphorus compound with the formula Ph3PCH2 . It is the parent member of the phosphorus ylides, popularly known as Wittig reagents . It is a highly polar, highly basic species .

Synthesis Analysis

Methylenetriphenylphosphorane is prepared from methyltriphenylphosphonium bromide by its deprotonation using a strong base like butyllithium . The phosphorane is generally not isolated, instead it is used in situ . The estimated pKa of this carbon acid is near 15 .Molecular Structure Analysis

The Methylenetriphenylphosphorane molecule contains a total of 39 bonds . There are 22 non-H bonds, 19 multiple bonds, 3 rotatable bonds, 1 double bond, 18 aromatic bonds, and 3 six-membered rings . The phosphorus atom is approximately tetrahedral . The PCH2 centre is planar and the P=C H2 distance is 1.661 Å, which is much shorter than the P-Ph distances (1.823 Å) .Chemical Reactions Analysis

Methylenetriphenylphosphorane is used to replace oxygen centres in aldehydes and ketones with a methylene group, i.e., a methylenation . The phosphorus-containing product is triphenylphosphine oxide .Physical And Chemical Properties Analysis

Methylenetriphenylphosphorane has a molecular formula of C19H17P . Its average mass is 276.312 Da and its monoisotopic mass is 276.106781 Da .作用機序

The ability of phosphorus to hold more than eight valence electrons allows for a resonance structure to be drawn forming a double bonded structure call a phosphorane . Although Wittig reagents are commonly drawn in the phosphorane form, the ylide form is often used because it shows the nucleophilic carbanion .

Safety and Hazards

When handling Methylenetriphenylphosphorane, it is advised to avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Relevant Papers Over the lifetime, 136 publication(s) have been published within this topic receiving 1535 citation(s) . Popular works include Rhodium-Catalyzed Methylenation of Aldehydes, A novel synthesis of 4H-chromen-4-ones via intramolecular Wittig reaction and more .

特性

CAS番号 |

3487-44-3 |

|---|---|

分子式 |

C19H17P |

分子量 |

276.3 g/mol |

IUPAC名 |

methylidene(triphenyl)-λ5-phosphane |

InChI |

InChI=1S/C19H17P/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H2 |

InChIキー |

XYDYWTJEGDZLTH-UHFFFAOYSA-N |

SMILES |

C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

正規SMILES |

C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

その他のCAS番号 |

3487-44-3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B3051504.png)

![3-Bromobenzo[c]isothiazole](/img/structure/B3051515.png)